molecular formula C8H8ClF2NO2 B13587804 3-Amino-2,5-difluoro-4-methylbenzoicacidhydrochloride

3-Amino-2,5-difluoro-4-methylbenzoicacidhydrochloride

Cat. No.: B13587804
M. Wt: 223.60 g/mol
InChI Key: WSFAENZXCXFNKM-UHFFFAOYSA-N
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Description

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C8H8F2NO2·HCl It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,5-difluoro-4-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,5-difluorobenzoic acid
  • 4-Amino-2,5-difluorobenzoic acid
  • 3-Amino-4-methylbenzoic acid

Uniqueness

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is unique due to the combination of amino, difluoro, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

3-amino-2,5-difluoro-4-methylbenzoic acid;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c1-3-5(9)2-4(8(12)13)6(10)7(3)11;/h2H,11H2,1H3,(H,12,13);1H

InChI Key

WSFAENZXCXFNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1N)F)C(=O)O)F.Cl

Origin of Product

United States

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